2,3,5-Trichlorophenylboronic acid
Overview
Description
2,3,5-Trichlorophenylboronic acid is a boronic acid derivative characterized by the presence of three chlorine substituents on the phenyl ring. Boronic acids are known for their utility in various organic reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. While the provided papers do not directly discuss 2,3,5-trichlorophenylboronic acid, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 2,3,5-trichlorophenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves halogenated intermediates, as seen in the synthesis of 2-chloro-5-(trifluoromethyl)phenylboronic acid . The method described for this compound involves a high-production-and-purity synthetic approach, which is likely applicable to the synthesis of 2,3,5-trichlorophenylboronic acid. The structure of the synthesized compounds is usually confirmed by spectroscopic techniques such as IR, NMR, and MS.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be complex due to the potential for multiple conformers. For example, the study of 3,4-dichlorophenylboronic acid revealed four conformers, with the most stable being identified through computational methods . This suggests that 2,3,5-trichlorophenylboronic acid may also exhibit multiple conformations, and computational studies such as DFT calculations could be used to predict its most stable form.
Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis. For instance, 3-chlorophenylboronic acid has been used to promote the aza-Friedel–Crafts reaction of indoles, leading to the efficient synthesis of 3-substituted indole derivatives . This indicates that 2,3,5-trichlorophenylboronic acid could potentially be used in similar reactions, leveraging its boronic acid moiety to facilitate bond formation under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. The presence of electron-withdrawing groups such as chlorine can affect the acidity and stability of the boronic acid. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid shows that the molecules form hydrogen-bonded cyclic dimers, a common feature in the crystal structures of phenoxyacetic acids . This suggests that 2,3,5-trichlorophenylboronic acid may also form similar hydrogen-bonded structures due to the presence of the hydroxyl groups on the boron atom.
Scientific Research Applications
Environmental Remediation
Research has demonstrated the utility of certain chlorophenyl compounds in environmental remediation, such as the degradation of persistent organic pollutants. For instance, microorganisms capable of degrading compounds like 2,4,5-Trichlorophenoxyacetic acid, a compound with similar chlorophenyl moieties, highlight the potential for bioremediation strategies involving chlorophenyl derivatives (Korobov et al., 2018).
Organic Synthesis
Chlorophenylboronic acids play a significant role in organic synthesis, particularly in cross-coupling reactions. The Suzuki-Miyaura coupling reaction, for instance, often utilizes boronic acids as key reagents. Research involving copper-facilitated Suzuki-Miyaura coupling for the preparation of arylated derivatives showcases the importance of phenylboronic acids in synthesizing complex organic molecules (Hergert et al., 2018).
Material Science
In material science, phenylboronic acid-decorated nanoparticles have been explored for targeted drug delivery, indicating the potential of chlorophenylboronic acids in designing functional materials for biomedical applications (Wang et al., 2016).
Safety And Hazards
2,3,5-Trichlorophenylboronic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .
properties
IUPAC Name |
(2,3,5-trichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBCCRZCYTUJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408396 | |
Record name | 2,3,5-Trichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichlorophenylboronic acid | |
CAS RN |
212779-19-6 | |
Record name | 2,3,5-Trichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trichlorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.